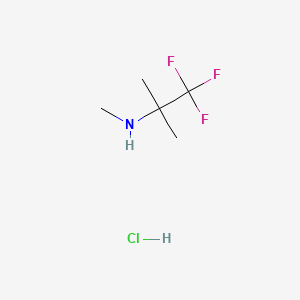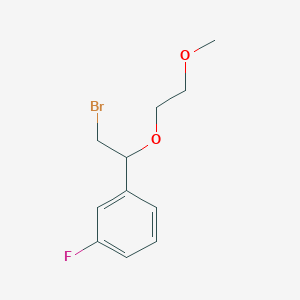
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene is an organic compound that features a bromine atom, a fluorine atom, and a methoxyethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 3-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the fluorine atom.
2-Bromoethyl methyl ether: Similar structure but lacks the fluorine atom and has a different ether group.
1-Bromo-2-(methoxymethoxy)ethane: Similar structure but has a different ether group.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14BrFO2 |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Clé InChI |
YOBLXSYOFAAYOZ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(CBr)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


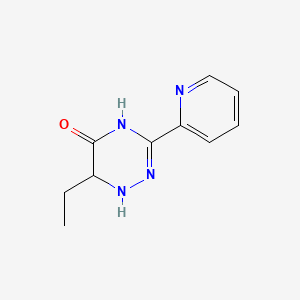
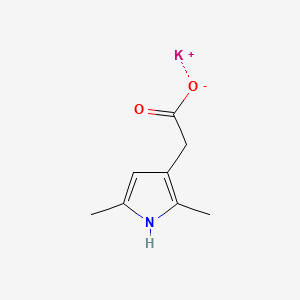
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
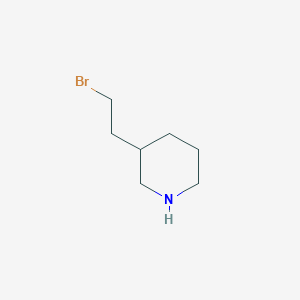
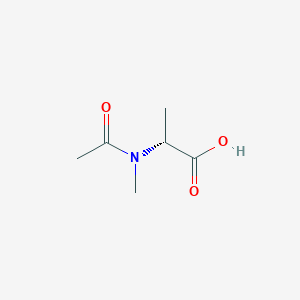
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
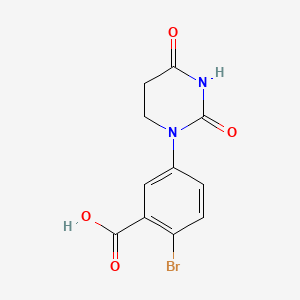
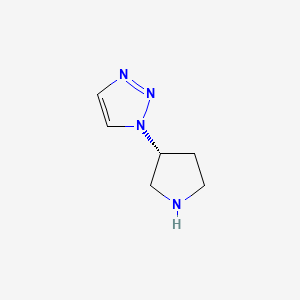

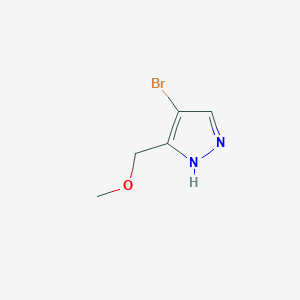
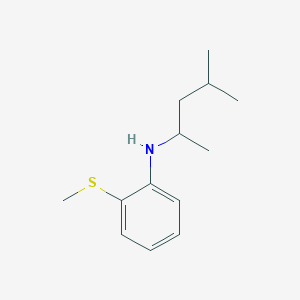
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)

